molecular formula C15H22N2O B5135145 3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide

3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide

Cat. No.: B5135145
M. Wt: 246.35 g/mol
InChI Key: WRZVJUYESGTAIB-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzene ring substituted with two methyl groups at the 3 and 5 positions, and an amide group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-methyl-4-piperidinamine to yield the desired benzamide.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions with appropriate solvents such as dichloromethane or chloroform. The temperature is maintained at room temperature to slightly elevated temperatures (25-50°C).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: 3,5-dimethylbenzoic acid derivatives.

    Reduction: 3,5-dimethyl-N-(1-methyl-4-piperidinyl)amine.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving receptor binding and enzyme inhibition.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can enhance binding affinity to certain biological targets, while the benzamide moiety can interact with active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylbenzamide: Lacks the piperidine ring, which may result in different biological activity.

    N-(1-methyl-4-piperidinyl)benzamide: Lacks the methyl groups on the benzene ring, potentially affecting its chemical reactivity and binding properties.

Uniqueness

3,5-dimethyl-N-(1-methyl-4-piperidinyl)benzamide is unique due to the presence of both the piperidine ring and the methyl-substituted benzamide core. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-dimethyl-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-8-12(2)10-13(9-11)15(18)16-14-4-6-17(3)7-5-14/h8-10,14H,4-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZVJUYESGTAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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